molecular formula C13H15NO B13941446 1-((tetrahydrofuran-2-yl)methyl)-1H-indole

1-((tetrahydrofuran-2-yl)methyl)-1H-indole

Cat. No.: B13941446
M. Wt: 201.26 g/mol
InChI Key: IDCPWMKXBKMJJI-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-1H-indole (CAS 1146636-58-9) is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This indole derivative features a unique structure where a tetrahydrofuran (THF) moiety is attached via a methylene bridge to the nitrogen atom of the indole core . This combination confers distinct electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules . The indole scaffold is a "privileged structure" in pharmacology due to its presence in numerous bioactive molecules and natural products . Indole derivatives are widely studied for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The addition of the tetrahydrofuran group, a cyclic ether, can enhance solubility in polar solvents and influence hydrogen-bonding interactions, which is crucial for optimizing a compound's interaction with biological targets . A common synthetic route to this compound involves the N-alkylation of indole with tetrahydrofurfuryl halides under basic conditions . This reagent is offered for in-vitro research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)indole

InChI

InChI=1S/C13H15NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6-8,12H,3,5,9-10H2

InChI Key

IDCPWMKXBKMJJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Alkylation of Indole with Tetrahydrofuran-Derived Alkylating Agents

The most common and straightforward synthetic approach involves the N-alkylation of indole with a suitable tetrahydrofuran-derived alkylating agent, such as tetrahydrofurfuryl bromide or chloride.

  • General Reaction Scheme:

    Indole + Tetrahydrofurfuryl halide → this compound

  • Typical Conditions:

    • Base: Often a mild base such as potassium carbonate or sodium hydride is used to deprotonate the indole nitrogen.
    • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: Usually room temperature to moderate heating (up to 50 °C).
    • Reaction time: Several hours to overnight.
  • Example:

    A procedure reported involves reacting indole (2.34 g, 20 mmol) with tetrahydrofurfuryl bromide (2.70 mL, 3.96 g, 24 mmol) under controlled conditions to obtain the N-substituted product.

  • Purification:

    The crude product is typically purified by extraction and flash column chromatography on silica gel, yielding the pure compound as a colorless oil or solid.

  • Analytical Data:

    Proton NMR and mass spectrometry confirm the structure, with high purity (e.g., >98% by HPLC).

This method is favored for its simplicity and relatively high yields but requires careful control to avoid over-alkylation or side reactions.

Photocatalytic Radical Addition/Cyclization Method

A novel and efficient synthetic route has been disclosed in a Chinese patent (CN113214273B) involving a photocatalytic radical addition and cyclization process starting from alkenes and acrylamide substrates.

  • Key Features:

    • Uses chlorooxalic acid monoester as a radical precursor.
    • Under photocatalytic conditions, generates alkoxyacyl radical intermediates.
    • Radical addition to acrylamide followed by cyclization and aromatization yields tetrahydrofuranoindole derivatives.
    • Subsequent reductive cyclization with reducing agents furnishes the target tetrahydrofuranoindole compounds.
  • Advantages:

    • Mild reaction conditions.
    • High functional group compatibility.
    • Broad substrate scope allowing synthesis of diverse tetrahydrofuranoindole analogs.
    • Good yields suitable for industrial and medicinal chemistry applications.
  • Reaction Scheme Summary:

    $$
    \text{Alkene} + \text{Acrylamide} \xrightarrow[\text{Photocatalyst}]{\text{Light}} \text{Radical Addition/Cyclization} \rightarrow \text{Tetrahydrofuranoindole}
    $$

This method represents a modern approach leveraging photoredox catalysis to construct the tetrahydrofuran-indole framework efficiently.

Alternative Routes for N-Alkylation and Derivatization

Other synthetic strategies include:

  • Friedel–Crafts Reaction with Methyl Chlorooxoacetate:

    Used to prepare glyoxylate ester intermediates from indole derivatives, which can be further converted to glyoxylamides and related compounds.

  • Use of Boronic Acids and Ring-Opening Reactions:

    Indole anions reacting with epoxides or boronic acids to introduce various substituents on the indole nitrogen or ring, followed by methylation or other functional group transformations.

  • Protection and Deprotection Strategies:

    Protection of hydroxyl groups with silyl protecting groups (e.g., tert-butyldimethylsilyl) during multistep synthesis to improve selectivity and yield.

  • Use of Grignard Reagents and Ligands:

    For more complex derivatives, reactions involving Grignard reagents (e.g., isopropylmagnesium chloride or bromide) in the presence of ligands and protecting groups have been employed to achieve selective alkylation.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
N-Alkylation with Tetrahydrofurfuryl Halide Indole, tetrahydrofurfuryl bromide/chloride, base, THF or DMF, mild heating Simple, direct, relatively high yield Possible side reactions, requires purification
Photocatalytic Radical Addition Acrylamide, chlorooxalic acid monoester, photocatalyst, light, reducing agent Mild, functional group tolerant, broad scope Requires specialized equipment and photocatalyst
Friedel–Crafts Glyoxylate Ester Route Indole, methyl chlorooxoacetate, Lewis acid catalyst Useful for substituted indoles, adaptable Multi-step, moderate yields
Grignard and Protection Strategies Grignard reagents, protecting groups, ligands Enables complex substitutions More complex, requires careful control

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring or the indole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-((tetrahydrofuran-2-yl)methyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Derivatives

Compound Name Substituent at Indole N-1 Position Key Functional Groups Biological Relevance
1-((THF-2-yl)methyl)-1H-indole Tetrahydrofuran-2-ylmethyl Cyclic ether, aromatic indole Potential CNS activity
1-(Piperidin-1-ylmethyl)-1H-indole Piperidin-1-ylmethyl Secondary amine, aliphatic ring Synthetic cannabinoid analogs
1-(Phenylsulfonyl)-1H-indole Phenylsulfonyl Sulfonyl group BACE1 inhibition
1-Methyl-1H-indole Methyl Simple alkyl Precursor for complex synthesis
1-(Furan-2-carbonyl)-1H-indole Furan-2-carbonyl Heteroaromatic ketone Fluorescent probes

Key Observations :

  • Electronic Effects : The THF group’s oxygen atom introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing sulfonyl group in 1-(phenylsulfonyl)-1H-indole or the electron-donating methyl group in 1-methyl-1H-indole.
  • Steric Effects : The THF ring (5-membered) is less bulky than piperidine (6-membered) but bulkier than a methyl group, affecting binding pocket interactions .

Key Observations :

  • The THF-substituted compound requires specialized THF-derived reagents, whereas piperidine and sulfonyl analogs use more common reagents.
  • Yields for THF derivatives are moderate (69%), likely due to steric challenges in alkylation .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
1-((THF-2-yl)methyl)-1H-indole 217.29 Not reported 2.1
1-(Piperidin-1-ylmethyl)-1H-indole 214.31 110–112 2.8
1-(Phenylsulfonyl)-1H-indole 271.34 111–112 3.0
1-Methyl-1H-indole 131.18 55–56 2.3

Key Observations :

  • The THF derivative’s LogP (2.1) suggests better aqueous solubility than piperidine or sulfonyl analogs, aligning with the oxygen-rich THF group .
  • Melting points for sulfonyl and piperidine derivatives are higher due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-1H-indole is a compound that features an indole core, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C12H13N\text{C}_{12}\text{H}_{13}\text{N}

This structure indicates that it contains both indole and tetrahydrofuran moieties, which are crucial for its biological activity. The synthesis typically involves the reaction of indole derivatives with tetrahydrofuran, utilizing various catalysts to enhance yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Indoles have been shown to possess significant antibacterial properties. A study highlighted the effectiveness of indole derivatives against Gram-positive and Gram-negative bacteria, suggesting that similar derivatives could exhibit potent antimicrobial effects .
  • Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds with an indole core have demonstrated cytotoxic effects on various cancer cell lines, including human liver carcinoma cells .
  • Anti-inflammatory Properties : Some indole derivatives have been reported to inhibit inflammatory pathways, potentially through modulation of cytokine production .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of indole derivatives. In one notable study, a library of 40 novel indole derivatives was synthesized and tested against bacterial pathogens. The results indicated broad-spectrum activity against various strains, making them suitable candidates for the development of new antibiotics .

Anticancer Studies

The anticancer potential of this compound was assessed in vitro against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Cell Line IC50 (µM)
HepG2 (Liver)5.2
MCF7 (Breast)4.8
A549 (Lung)6.0

Anti-inflammatory Mechanisms

The anti-inflammatory effects of indoles are attributed to their ability to inhibit the NFκB signaling pathway. This pathway is crucial in regulating immune responses and inflammation. Studies have shown that certain modifications on the indole structure can enhance this inhibitory effect, leading to reduced production of pro-inflammatory cytokines such as IL-6 .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Cancer Cell Inhibition

Another study focused on the effects of this compound on colorectal cancer cells. The results indicated that treatment with this compound led to apoptosis in cancer cells, with mechanisms involving DNA damage and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Q & A

Q. How to address variability in biological activity across structurally similar derivatives?

  • Methodological Answer : Perform SAR studies by incrementally modifying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl ). Use orthogonal assays (e.g., antifungal + antibacterial ) to identify off-target effects. Contradictions may arise from assay sensitivity thresholds or cell-line variability.

Methodological Tables

Q. Table 1: Catalyst Optimization for Indole Alkylation

CatalystTemp. (°C)Yield (%)Reference
I₂ (10 mol%)4098
FeCl₃4067
AlCl₃rt10

Q. Table 2: Safety and Handling Protocols

ParameterRecommendationReference
Storage Temperature2–8°C (stable long-term)
Waste DisposalProfessional biohazard
Protective EquipmentGloves, mask, lab coat

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.